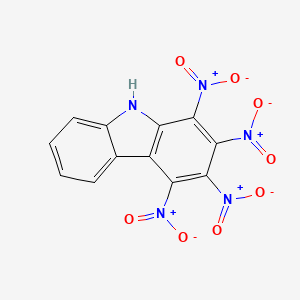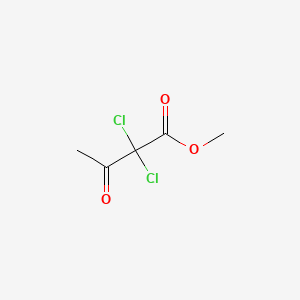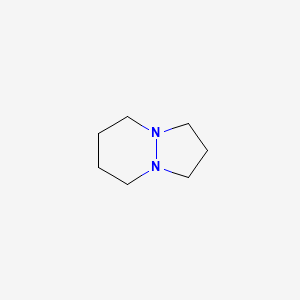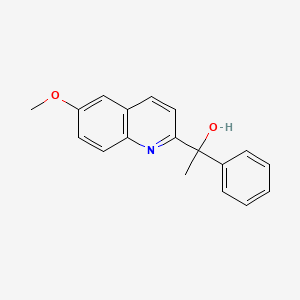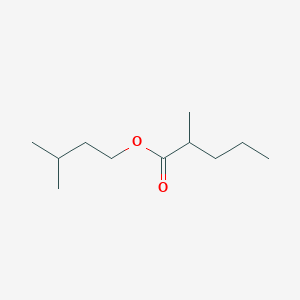
Pentanoic acid, 2-methyl, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 2-methyl, 3-methylbutyl ester, also known as isopentyl 2-methylpentanoate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.2912 g/mol . This ester is formed from the reaction between 2-methylpentanoic acid and 3-methylbutanol. It is commonly used in the flavor and fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-methyl, 3-methylbutyl ester typically involves the esterification reaction between 2-methylpentanoic acid and 3-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, which drives the equilibrium towards the formation of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 2-methyl, 3-methylbutyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methylpentanoic acid and 3-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: 2-methylpentanoic acid and 3-methylbutanol.
Reduction: 2-methylpentanol and 3-methylbutanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Pentanoic acid, 2-methyl, 3-methylbutyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of pentanoic acid, 2-methyl, 3-methylbutyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 3-methylbutyl ester: Similar structure but lacks the 2-methyl group on the pentanoic acid moiety.
Pentanoic acid, 2-methyl-, butyl ester: Similar structure but with a butyl group instead of a 3-methylbutyl group.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: Similar ester but with a butanoic acid moiety instead of a pentanoic acid moiety.
Uniqueness
Pentanoic acid, 2-methyl, 3-methylbutyl ester is unique due to the presence of both a 2-methyl group on the pentanoic acid moiety and a 3-methylbutyl group. This specific structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the flavor and fragrance industry.
Propriétés
Numéro CAS |
5448-56-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-methylbutyl 2-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ACBVJQOFOUNQJU-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(=O)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
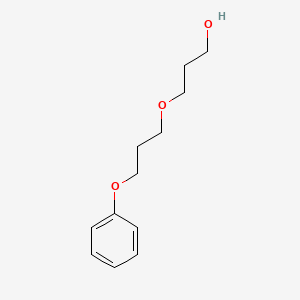
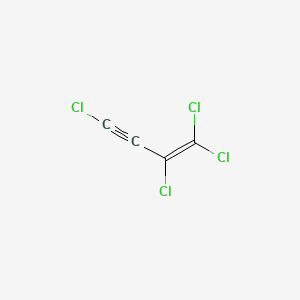
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
